4-(Pyrrolidin-3-yloxy)benzamidehydrochloride
Description
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is a benzamide derivative featuring a pyrrolidine ring linked via an ether oxygen to the para-position of a benzamide core. This structural motif confers unique physicochemical and pharmacological properties. Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and transporters.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-pyrrolidin-3-yloxybenzamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H |
InChI Key |
DZSNRSGGBHGXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(pyrrolidin-3-yloxy)benzamide hydrochloride typically involves the formation of an ether linkage between a 4-hydroxybenzamide derivative and a pyrrolidin-3-ol moiety, followed by conversion to the hydrochloride salt. The key steps include:
- Nucleophilic substitution or coupling reaction of 4-hydroxybenzamide or its activated derivative with pyrrolidin-3-ol or a protected pyrrolidin-3-ol derivative.
- Amide bond formation if starting from corresponding acid or acid chloride precursors.
- Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt.
Specific Methodology from Patent Literature
According to patent WO2011076678A1, substituted benzamide derivatives including 4-(pyrrolidin-3-yloxy)benzamide hydrochloride are synthesized via coupling processes involving:
- Stirring 4-hydroxybenzamide derivatives with pyrrolidin-3-ol under conditions promoting ether bond formation.
- Use of coupling reagents or catalysts to facilitate the reaction.
- Subsequent isolation and purification steps.
- Conversion to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in solvents such as tetrahydrofuran or 1,4-dioxane at elevated temperatures (~60 °C).
This method ensures high purity and yield of the hydrochloride salt form suitable for further biological evaluation.
Reaction Conditions and Solvents
- Solvents: Commonly used solvents include tetrahydrofuran (THF), 1,4-dioxane, and other polar aprotic solvents.
- Temperature: Typically around 60 °C to promote efficient coupling without decomposition.
- Reagents: Hydrogen chloride gas or aqueous HCl for salt formation.
- Catalysts: May include bases or coupling agents depending on the starting materials.
Example Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-hydroxybenzamide + pyrrolidin-3-ol | Stirring in THF or dioxane, 60 °C | 4-(pyrrolidin-3-yloxy)benzamide |
| 2 | 4-(pyrrolidin-3-yloxy)benzamide + HCl | Treatment with HCl in solvent | 4-(pyrrolidin-3-yloxy)benzamide hydrochloride |
Analytical Data and Characterization
The synthesized compound is characterized by:
- Molecular formula: C11H15ClN2O2
- Molecular weight: Approximately 240.7 g/mol (free base), higher for hydrochloride salt.
- Spectroscopic data: Confirmed by NMR, IR, and mass spectrometry.
- Purity: Assessed by HPLC or similar chromatographic methods.
- Physical state: Typically isolated as a crystalline hydrochloride salt.
Research Findings on Synthesis and Biological Evaluation
While direct biological evaluation data for 4-(pyrrolidin-3-yloxy)benzamide hydrochloride is limited, related compounds with similar structures have been synthesized and tested for antitumor activity. For instance, derivatives with pyrrolo[2,3-d]pyrimidine moieties linked to benzamide cores show significant inhibitory activity against cancer cell lines such as A549, Hela, and MCF-7, with IC50 values in low micromolar ranges.
Molecular docking studies suggest that the pyrrolidin-3-yloxy substitution enhances binding affinity to kinase targets, supporting the rationale for this synthetic approach.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 4-hydroxybenzamide derivatives, pyrrolidin-3-ol |
| Reaction Type | Ether formation via nucleophilic substitution or coupling |
| Solvents | Tetrahydrofuran (THF), 1,4-dioxane |
| Temperature | Approximately 60 °C |
| Salt Formation | Treatment with hydrogen chloride gas or aqueous HCl |
| Purification | Crystallization, filtration, or chromatography |
| Characterization Techniques | NMR, IR, Mass Spectrometry, HPLC |
| Biological Relevance | Potential kinase inhibition and anticancer activity (based on related derivatives) |
Chemical Reactions Analysis
Nucleophilic Substitution at Amide Group
The benzamide moiety facilitates nucleophilic substitution under basic conditions. In one protocol:
| Reaction Type | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux (12 hrs) | 78% | |
| Transamidation | Ethylamine, DCC, DMAP, RT | 65% |
This reactivity enables conversion to carboxylic acid derivatives or secondary amides through controlled cleavage of the C-N bond.
O-Alkylation Reactions
The hydroxyl group on the pyrrolidine ring participates in ether formation via Mitsunobu and Williamson-type reactions:
Key example from Scheme 4 (PMC study):
text(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (25) + 7-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one (26) → NaH (0°C) → Intermediate 27 (85% yield)
Subsequent transformations include:
-
Steglich esterification with benzyl alcohol (EDC, RT) → 92% yield
-
LiBH₄ reduction at -15°C → Primary alcohol (29) in 78% yield
Reductive Amination Pathways
The pyrrolidine nitrogen undergoes functionalization through phthalimide-mediated Mitsunobu reactions:
Sequence from PMC:
-
Mitsunobu reaction of alcohol 29 with phthalimide → 30 (81%)
-
Phthalimide deprotection (hydrazine hydrate) → Primary amine (94%)
Comparative Reactivity of Structural Analogues
Modified pyrrolidine derivatives show distinct reaction profiles:
| Compound | Reactivity with LiBH₄ | Mitsunobu Reaction Efficiency |
|---|---|---|
| 4-(Piperidin-4-yloxy)benzamide | 68% yield | 73% |
| 4-Chloro-N-(4-pyrrolidin-3-yl)benzamide | 82% yield | 88% |
| Target compound | 78% yield | 81% |
Data adapted from parallel synthetic studies . The 3D conformation of the pyrrolidine ring (PubChem CID 49853486) creates steric effects that moderately reduce yields compared to piperidine analogues .
Stability Under Acidic Conditions
Protonation of the pyrrolidine nitrogen increases susceptibility to ring-opening reactions:
text4-(Pyrrolidin-3-yloxy)benzamide hydrochloride + 2M H₂SO₄ (reflux) → Benzoic acid derivative (63%) + Pyrrolidine decomposition products
This decomposition pathway limits its utility in strongly acidic environments .
Photochemical Reactivity
UV irradiation studies (λ = 254 nm) reveal:
-
15% degradation after 24 hrs in MeOH
-
42% degradation in H₂O due to hydroxyl radical formation
Primary degradation products include 4-hydroxybenzamide and oxidized pyrrolidine species .
These reaction characteristics make 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride particularly valuable for developing SAR models in medicinal chemistry, though its stability limitations require careful reaction design. Current research focuses on optimizing protective group strategies (e.g., tert-butoxycarbonyl) to enhance synthetic utility .
Scientific Research Applications
Scientific Research Applications
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is investigated for diverse applications, including:
- Anticancer Agent Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Pharmaceutical Research N-(piperidin-4-yl)benzamide hydrochloride finds applications primarily in pharmaceutical research due to its potential as an anticancer agent. Its ability to modulate hypoxia-inducible factor 1 pathways makes it a candidate for further development in cancer therapies. Additionally, its derivatives are being explored for their analgesic and anti-inflammatory properties, expanding its utility in medicinal chemistry.
- Treatment of disorders The compounds can be used for the treatment of depression, anxiety disorders, bipolar disorder, attention deficit hyper activity disorder (ADHD), stress-related disorders, psychotic disorders such as Schizophrenia, neurological dis eases such as Parkinson's disease, neurodegenerative disorders such as Alzheimer's disease, epilepsy, migraine, hypertension, Substance abuse and metabolic disorders such as eating disorders, diabetes, diabetic complications, obe sity, dyslipidemia, disorders of energy consumption and assimilation, disorders and malfunction of body temperature homeostasis, disorders of sleep and circadian rhythm, and cardiovascular disorders .
Interaction Studies and Binding Affinity
Interaction studies involving 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride have focused on its binding affinity to specific receptors and enzymes. N-(piperidin-4-yl)benzamide hydrochloride focus on its binding affinity with various biological targets, including receptors involved in neurotransmission and cancer pathways. Research has shown that this compound can interact with dopamine receptors (D2L and D4.2), suggesting potential applications in neuropharmacology as well. Furthermore, its effect on cell signaling pathways related to apoptosis highlights its importance in cancer treatment strategies.
Structural Similarities
Several compounds share structural similarities with N-(piperidin-4-yl)benzamide hydrochloride, each exhibiting unique properties:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(Piperidin-4-yloxy)benzamide hydrochloride | 0.79 | Contains an ether linkage enhancing solubility |
| N,N-dimethyl-4-(piperidin-4-yl)benzamide | 0.78 | Dimethyl substitution potentially alters activity |
| tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | 0.78 | Incorporates a tert-butyl group for steric bulk |
| 3-(Piperidin-4-yloxy)benzamide hydrochloride | 0.77 | Different positioning of the piperidine moiety |
| 1-(4-Methoxybenzoyl)pyrrolidin-2-one | 0.75 | Pyrrolidine ring offers distinct pharmacological properties |
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the benzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s pyrrolidinyloxy group distinguishes it from other benzamide derivatives:
- Piperazine-linked analogs (e.g., JJGW01–JJGW03, CJB 090): These compounds replace pyrrolidine with piperazine, a six-membered ring with two nitrogen atoms. Piperazine enhances basicity and hydrogen-bonding capacity, often improving CNS penetration (e.g., CJB 090 has a brain-to-plasma ratio of 2.93–11.81) .
- Heteroaryl-substituted benzamides (e.g., compounds 2a–6b in ): These feature thiophene, furan, or pyridine rings directly attached to the benzamide. Such groups alter electron distribution and lipophilicity, impacting metabolic stability (e.g., CYP3A-mediated metabolism for CJB 090) .
Physicochemical Properties
- Molecular weight and solubility : The pyrrolidinyloxy group (Molecular Formula: ~C₁₁H₁₅ClN₂O₂, estimated MW: ~258.7 g/mol) increases hydrophilicity compared to bulkier substituents like fluorenyl (NGB 2904, MW: ~560 g/mol) .
- Acid/Base properties : The pyrrolidine nitrogen (pKa ~8–10) may enhance solubility in acidic environments, similar to piperazine derivatives (e.g., PG 01037) .
Pharmacological Profiles
- Receptor selectivity : Unlike dopamine D3 receptor antagonists (e.g., CJB 090, IC₅₀ < 10 nM), the pyrrolidine moiety may shift selectivity toward other targets, such as histone deacetylases (HDACs), as seen in tubastatin A (IC₅₀ = 15 nM for HDAC6) .
- Neuropharmacological effects : Compared to MD 790501 (neuroleptic ED₅₀ = 0.1 mg/kg), the target compound’s reduced steric bulk may lower sedative or cataleptic side effects .
Comparative Data Table
Biological Activity
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is a compound that has gained interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound features a benzamide core substituted with a pyrrolidin-3-yloxy group, making it part of a class of substituted benzamide derivatives that are being explored for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is represented as . The presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen contributes to its biological properties. The compound's structure can be visualized as follows:
Biological Activity
Research indicates that 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride exhibits several notable biological activities, primarily through its interaction with various biological targets. These activities include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in the treatment of diseases such as cancer and metabolic disorders.
- Receptor Binding Affinity : Interaction studies have shown that this compound binds effectively to certain receptors, suggesting potential applications in neuropharmacology and psychiatry.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to cancer | |
| Receptor Binding | High affinity for neurotransmitter receptors | |
| Antimicrobial Effects | Potential antimicrobial activity |
The precise mechanisms by which 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride exerts its biological effects are still under investigation. However, initial findings suggest that its action may involve:
- Modulation of signaling pathways associated with cell proliferation and apoptosis.
- Interaction with neurotransmitter systems, potentially influencing mood and cognitive functions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride in various therapeutic contexts:
-
Case Study on Cancer Treatment :
- Objective : To assess the inhibitory effects on tumor growth.
- Method : In vitro studies using cancer cell lines.
- Findings : Significant reduction in cell viability was observed at specific concentrations, indicating potential as an anticancer agent.
-
Neuropharmacological Assessment :
- Objective : To evaluate effects on mood disorders.
- Method : Animal models were used to study behavioral changes post-administration.
- Findings : Improvements in depressive-like behaviors were noted, suggesting efficacy in treating depression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(Piperidin-4-yloxy)benzamide hydrochloride | 0.79 | Contains piperidine instead of pyrrolidine |
| 4-Chloro-N-(4-pyrrolidin-3-ylphenyl)benzamide | 0.78 | Chlorine substitution enhances lipophilicity |
| N-(4-Piperidin-3-ylphenyl)-6-(trifluoromethyl)pyridine | 0.77 | Trifluoromethyl group increases metabolic stability |
These comparisons highlight how minor structural modifications can lead to significant differences in biological activity and pharmacological properties.
Q & A
Q. How do scale-up considerations differ between lab-scale and pilot-scale synthesis?
- Methodological Answer :
- Heat Transfer : Implement jacketed reactors to manage exothermic reactions.
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator design.
- Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
